2-(Phenylamino)propanoic acid 2-(Phenylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 15727-49-8
VCID: VC21330091
InChI: InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
SMILES: CC(C(=O)O)NC1=CC=CC=C1
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2-(Phenylamino)propanoic acid

CAS No.: 15727-49-8

Cat. No.: VC21330091

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Phenylamino)propanoic acid - 15727-49-8

Specification

CAS No. 15727-49-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 2-anilinopropanoic acid
Standard InChI InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)
Standard InChI Key XWKAVQKJQBISOL-UHFFFAOYSA-N
SMILES CC(C(=O)O)NC1=CC=CC=C1
Canonical SMILES CC(C(=O)O)NC1=CC=CC=C1

Introduction

Structural Characteristics and Properties

2-(Phenylamino)propanoic acid has a molecular weight of approximately 165.19 g/mol and is characterized by a phenyl group directly connected to the amino group of propanoic acid. This structure distinguishes it from the naturally occurring amino acid phenylalanine, which has the same molecular formula but features a benzyl group attached to the alpha carbon rather than a phenyl group on the nitrogen .

The structural information for 2-(Phenylamino)propanoic acid includes:

  • Molecular Formula: C9H11NO2

  • SMILES: CC(C(=O)O)NC1=CC=CC=C1

  • InChI: InChI=1S/C9H11NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)

  • InChIKey: XWKAVQKJQBISOL-UHFFFAOYSA-N

An important structural feature of this compound is the chiral center at the alpha carbon, allowing it to exist as two enantiomers (R and S). This chirality, common in amino acids, significantly influences the compound's biological activity and interactions with other molecules.

Spectroscopic and Analytical Data

Mass spectrometry techniques, particularly ion mobility spectrometry, provide valuable information about the three-dimensional structure of molecules. The predicted collision cross-section (CCS) data for various adducts of 2-(Phenylamino)propanoic acid are presented in Table 1.

Table 1: Predicted Collision Cross Section Data for 2-(Phenylamino)propanoic acid

Adductm/zPredicted CCS (Ų)
[M+H]+166.08626135.0
[M+Na]+188.06820145.6
[M+NH4]+183.11280142.7
[M+K]+204.04214140.8
[M-H]-164.07170136.5
[M+Na-2H]-186.05365141.1
[M]+165.07843136.7
[M]-165.07953136.7

This data is particularly valuable for analytical chemistry applications, especially for identifying and quantifying 2-(Phenylamino)propanoic acid in complex mixtures using advanced mass spectrometry techniques .

Synthesis Methods

While the available literature doesn't provide specific synthesis methods exclusively for 2-(Phenylamino)propanoic acid, several potential synthetic routes can be inferred based on similar compounds and general organic chemistry principles.

Nucleophilic Substitution Reactions

One potential synthetic pathway involves nucleophilic substitution reactions between aniline (phenylamine) and 2-bromopropanoic acid or similar halogenated propanoic acid derivatives. In this approach, the amine nitrogen of aniline acts as a nucleophile, displacing the halogen to form the characteristic C-N bond of 2-(Phenylamino)propanoic acid.

Reductive Amination

Another viable synthetic route could be the reductive amination of pyruvic acid with aniline. This reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid derivative.

Related Synthetic Approaches

For comparison, the synthesis of related N,N-disubstituted β-amino acids with thiazole substituents has been documented. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid using various solvents and bases . The researchers found that the best yield was obtained when reactions were carried out in water in the presence of sodium carbonate, followed by acidification with acetic acid to pH 6 .

These synthetic approaches could potentially be adapted for the synthesis of 2-(Phenylamino)propanoic acid with appropriate modifications to account for the different carbon chain length and substitution pattern.

ParameterControl (0 mg/L)25 mg/L50 mg/L75 mg/L100 mg/L125 mg/L150 mg/L
Protein content, mg/100g15.9 ± 0.127.1 ± 0.330.7 ± 0.331.2 ± 0.330.3 ± 0.322.8 ± 0.422.5 ± 0.2
Ash, %4.53 ± 0.024.53 ± 0.054.48 ± 0.044.23 ± 0.104.16 ± 0.104.07 ± 0.144.10 ± 0.13

The highest content of oil (334 kg/t) and protein (31.2 mg/100g) was obtained using a 75 mg/L concentration, with protein content being two times higher than in the control sample .

The compound also affected the fatty acid composition of rapeseed oil:

Table 3: Effect of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on Rapeseed Fatty Acid Composition

Fatty acid, %Control (0 mg/L)25 mg/L50 mg/L75 mg/L100 mg/L125 mg/L150 mg/L
Palmitic5.11 ± 0.054.57 ± 0.064.79 ± 0.224.59 ± 0.075.23 ± 0.314.90 ± 0.094.76 ± 0.03
Stearic2.11 ± 0.082.02 ± 0.022.07 ± 0.012.02 ± 0.012.05 ± 0.012.04 ± 0.012.03 ± 0.01
Oleic61.04 ± 0.2661.07 ± 0.0961.51 ± 0.0361.28 ± 0.0260.98 ± 0.0861.21 ± 0.1861.41 ± 0.00

Given its structural similarity to these compounds, 2-(Phenylamino)propanoic acid might also possess growth-regulating properties that could be exploited in agricultural applications, although specific studies would be needed to confirm this hypothesis.

Pharmaceutical Relevance

The amino acid structure of 2-(Phenylamino)propanoic acid suggests potential pharmaceutical applications. Amino acids and their derivatives play crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and metabolic pathways.

Comparing with phenylalanine, which shares the same molecular formula (C9H11NO2), we can infer that 2-(Phenylamino)propanoic acid might interact with biological systems in pharmacologically relevant ways. Phenylalanine is an essential amino acid used in protein synthesis and serves as a precursor for various important molecules in the body .

Comparison with Related Compounds

To better understand the properties and potential applications of 2-(Phenylamino)propanoic acid, it's valuable to compare it with structurally related compounds, particularly alanine and phenylalanine.

Comparison with Alanine

Alanine (2-aminopropanoic acid) has the molecular formula C3H7NO2 and a molecular weight of 89.093 g/mol. It is one of the simplest amino acids, characterized by an amino group and a methyl group attached to the alpha carbon .

Table 4: Comparison of Properties between Alanine and 2-(Phenylamino)propanoic acid

PropertyAlanine (DL-Alanine)2-(Phenylamino)propanoic acid
Molecular FormulaC3H7NO2C9H11NO2
Molecular Weight89.093 g/mol~165.19 g/mol
Melting Point272-275°CNot specified in available literature
Boiling Point212.9±23.0 °C at 760 mmHgNot specified in available literature
LogP-0.68Not specified in available literature

2-(Phenylamino)propanoic acid can be viewed as a derivative of alanine where a phenyl group is attached to the amino nitrogen, replacing one of the hydrogen atoms. This structural modification significantly alters the physicochemical properties of the compound, making it more lipophilic and potentially affecting its biological activity and interactions with various biological systems.

Comparison with Phenylalanine

Phenylalanine, with the molecular formula C9H11NO2, is an essential α-amino acid used in protein synthesis. It can be viewed as alanine with a benzyl group substituted for the methyl group, or with a phenyl group in place of a terminal hydrogen of alanine .

While phenylalanine and 2-(Phenylamino)propanoic acid share the same molecular formula, their structures differ significantly. In phenylalanine, the phenyl group is part of a benzyl substituent attached to the alpha carbon, whereas in 2-(Phenylamino)propanoic acid, the phenyl group is directly attached to the amino nitrogen.

This structural difference likely results in distinct chemical reactivity, biological activity, and interactions with various biological systems, despite the compounds having the same elemental composition. Phenylalanine is essential in the human diet and is involved in the biosynthesis of other amino acids and some neurotransmitters . The biological role of 2-(Phenylamino)propanoic acid might be quite different due to its distinct structure, but this requires further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator